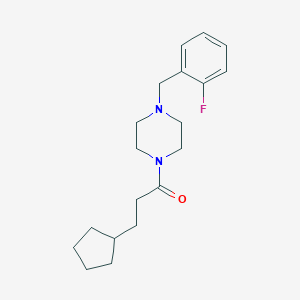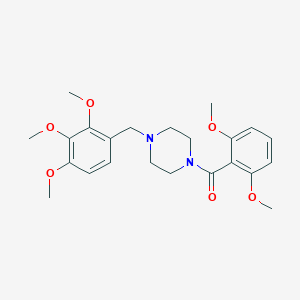![molecular formula C21H33N3O B247589 [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)
[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains two piperidine rings, a benzyl group, and a morpholine ring. The unique structure of this compound makes it an attractive target for researchers interested in developing new drugs, studying biological processes, and exploring the mechanisms of action of various compounds.
Mechanism of Action
The mechanism of action of [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the brain and other tissues. This binding results in the modulation of various signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- has a variety of biochemical and physiological effects. These effects include the modulation of various neurotransmitters, such as dopamine and serotonin, as well as the inhibition of certain enzymes involved in inflammation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific receptors, making it a useful tool for studying the functions of these receptors. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Future Directions
There are many potential future directions for research involving [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-. Some possible areas of exploration include the development of new drugs based on the structure of this compound, the investigation of its effects on various signaling pathways, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
In conclusion, [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- is a promising compound with a wide range of potential applications in scientific research. Its unique structure and potent effects make it a useful tool for studying various biological processes and developing new drugs. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- can be achieved using a variety of methods. One common approach involves the reaction of 4-morpholin-4-ylbenzaldehyde with piperidine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the desired compound with a high yield and purity.
Scientific Research Applications
[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- has a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new drugs for the treatment of various diseases. This compound has been shown to have potent anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
Properties
Molecular Formula |
C21H33N3O |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C21H33N3O/c1-2-4-19(5-3-1)18-22-10-6-20(7-11-22)23-12-8-21(9-13-23)24-14-16-25-17-15-24/h1-5,20-21H,6-18H2 |
InChI Key |
MVHKHYJHQRHXGW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)



![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)


